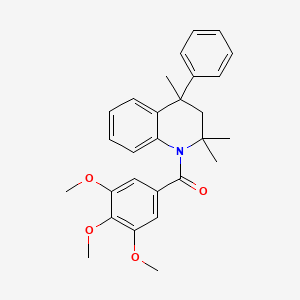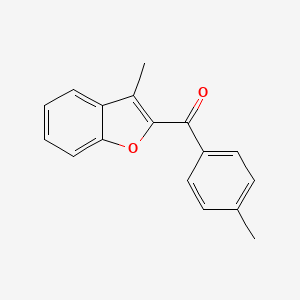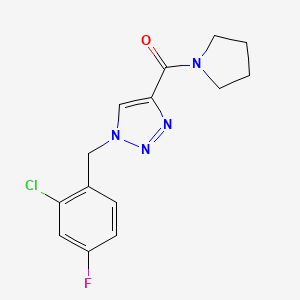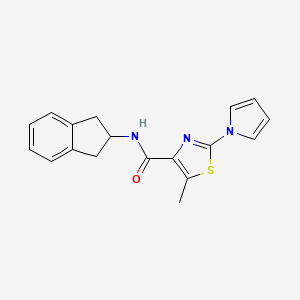
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline, also known as TMBQ, is a compound that has gained significant attention in scientific research. TMBQ is a tetrahydroquinoline derivative that has shown potential in various applications, including as a fluorescent probe, a photosensitizer, and a therapeutic agent. In
Mécanisme D'action
The mechanism of action of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is complex and not fully understood. This compound has been shown to interact with various proteins and enzymes in the body, including copper-binding proteins and enzymes involved in the production of reactive oxygen species. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which this compound exerts its effects is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to bind to copper ions, which can lead to the formation of reactive oxygen species and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline is its ease of synthesis and high yield. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its potential toxicity. This compound has been shown to induce oxidative stress and apoptosis in cells, which may limit its use in some applications.
Orientations Futures
There are several future directions for the study of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline. One area of research is the development of this compound derivatives with improved properties, such as increased selectivity for specific metal ions or enhanced therapeutic efficacy. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, the use of this compound as a photosensitizer for photodynamic therapy is an area of active research, and further studies are needed to optimize its use in this application.
Conclusion:
In conclusion, this compound is a compound that has shown significant potential in various scientific research fields. This compound has been studied for its applications as a fluorescent probe, a photosensitizer, and a therapeutic agent. The synthesis of this compound is relatively straightforward, and the compound has several advantages, including its stability and ease of storage. However, this compound also has limitations, including its potential toxicity. Further research is needed to optimize the use of this compound in various applications and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline involves the condensation of 3,4,5-trimethoxybenzoyl chloride with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a base. The resulting compound is then oxidized with potassium permanganate to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved in a few steps with high yields.
Applications De Recherche Scientifique
2,2,4-trimethyl-4-phenyl-1-(3,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for the detection and quantification of copper ions in biological samples. This compound has also been investigated as a photosensitizer for photodynamic therapy, a treatment that uses light to activate a photosensitizer to kill cancer cells. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-27(2)18-28(3,20-12-8-7-9-13-20)21-14-10-11-15-22(21)29(27)26(30)19-16-23(31-4)25(33-6)24(17-19)32-5/h7-17H,18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVUADEUYNWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)

![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)

![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-[3-(1-azepanyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B5208638.png)
![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5208667.png)